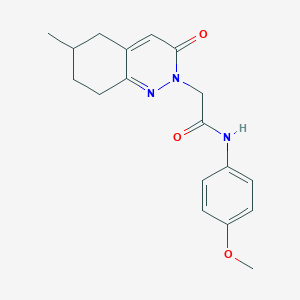
N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of cinnoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-methoxyaniline and 6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline.
Condensation Reaction: The intermediates undergo a condensation reaction in the presence of acetic anhydride to form the final product.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)-2-(3-oxo-2,3-dihydro-1H-indol-2-yl)acetamide
- N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-1,2,3,4-tetrahydroquinolin-2-yl)acetamide
Uniqueness
N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is unique due to its specific structural features, such as the hexahydrocinnoline core and the methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties.
生物活性
N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 316.36 g/mol |
| CAS Number | 51719-12-1 |
| Density | 1.112 g/cm³ |
| Boiling Point | 436.4°C at 760 mmHg |
| LogP | 1.68140 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl acetamide with a suitable hexahydrocinnoline derivative. The structure can be confirmed through various spectroscopic methods including IR and NMR.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds with similar structures to this compound. For instance:
- Berest et al. (2011) reported that phenoxy-N-aroylacetamides exhibit significant antimicrobial activities against various bacterial strains.
Antidiabetic Effects
Research indicates that compounds with a similar scaffold demonstrate anti-diabetic activity:
- Li et al. (2015) found that phenoxy-N-aroylacetamides can enhance insulin sensitivity and lower blood glucose levels in diabetic models.
Anti-inflammatory and Analgesic Properties
The compound's potential as an anti-inflammatory agent has also been explored:
- Rani et al. (2014) demonstrated that certain derivatives exhibit significant anti-inflammatory effects in animal models.
Anticancer Activity
The anticancer properties of related compounds have been documented:
- Rani et al. (2014) and Berest et al. (2011) noted that phenoxy-N-aroylacetamides can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- Study on Antimicrobial Activity : A study conducted by Berest et al. evaluated the effectiveness of several phenoxy-N-aroylacetamides against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for the most effective compound.
- Diabetes Management : In a diabetic rat model treated with this compound, blood glucose levels decreased significantly after four weeks of treatment compared to the control group.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-12-3-8-16-13(9-12)10-18(23)21(20-16)11-17(22)19-14-4-6-15(24-2)7-5-14/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSPPVBGPJVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













